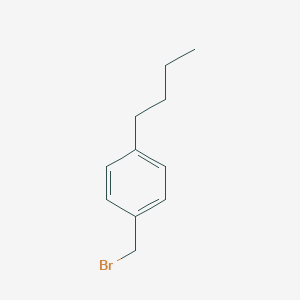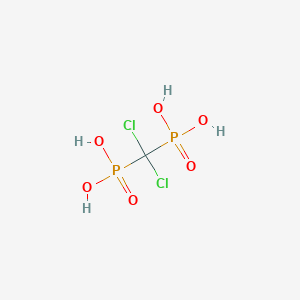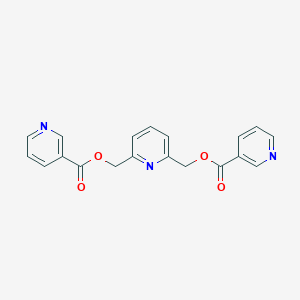
2,6-Pyridine dimethanol dinicotinoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Pyridine dimethanol dinicotinoate, also known as PDN, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PDN belongs to the family of pyridine-based compounds, and its unique structure makes it a promising candidate for drug development, catalysis, and material science.
Wirkmechanismus
The exact mechanism of action of 2,6-Pyridine dimethanol dinicotinoate is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways in the body. 2,6-Pyridine dimethanol dinicotinoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. 2,6-Pyridine dimethanol dinicotinoate has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the antioxidant response in the body.
Biochemische Und Physiologische Effekte
2,6-Pyridine dimethanol dinicotinoate has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. 2,6-Pyridine dimethanol dinicotinoate has also been shown to enhance the antioxidant defense system in the body by increasing the activity of antioxidant enzymes. Furthermore, 2,6-Pyridine dimethanol dinicotinoate has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-Pyridine dimethanol dinicotinoate has several advantages for lab experiments, such as its ease of synthesis and high stability. 2,6-Pyridine dimethanol dinicotinoate is also relatively non-toxic and has low side effects, making it a safe compound to work with. However, 2,6-Pyridine dimethanol dinicotinoate has some limitations, such as its low solubility in water and some organic solvents. This can limit its use in certain experiments and applications.
Zukünftige Richtungen
There are several future directions for the research on 2,6-Pyridine dimethanol dinicotinoate. One direction is to further investigate its potential applications in drug development, particularly for the treatment of inflammatory diseases and cancer. Another direction is to explore its catalytic properties and develop new synthetic methodologies using 2,6-Pyridine dimethanol dinicotinoate as a catalyst. Furthermore, the use of 2,6-Pyridine dimethanol dinicotinoate as a building block for the synthesis of novel materials can be further explored, particularly for applications in energy storage and conversion.
Synthesemethoden
2,6-Pyridine dimethanol dinicotinoate can be synthesized by reacting nicotinic acid with formaldehyde in the presence of a base catalyst. The reaction proceeds through a condensation reaction, followed by a cyclization reaction to form the final product. The yield of 2,6-Pyridine dimethanol dinicotinoate can be improved by optimizing the reaction conditions, such as the reaction temperature, the concentration of the reagents, and the reaction time.
Wissenschaftliche Forschungsanwendungen
2,6-Pyridine dimethanol dinicotinoate has been extensively studied for its potential applications in drug development. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the treatment of various diseases. 2,6-Pyridine dimethanol dinicotinoate has also been studied for its catalytic properties, as it can act as a Lewis acid catalyst in various organic reactions. Furthermore, 2,6-Pyridine dimethanol dinicotinoate has been used as a building block for the synthesis of novel materials, such as metal-organic frameworks and coordination polymers.
Eigenschaften
CAS-Nummer |
14115-70-9 |
|---|---|
Produktname |
2,6-Pyridine dimethanol dinicotinoate |
Molekularformel |
C19H15N3O4 |
Molekulargewicht |
349.3 g/mol |
IUPAC-Name |
[6-(pyridine-3-carbonyloxymethyl)pyridin-2-yl]methyl pyridine-3-carboxylate |
InChI |
InChI=1S/C19H15N3O4/c23-18(14-4-2-8-20-10-14)25-12-16-6-1-7-17(22-16)13-26-19(24)15-5-3-9-21-11-15/h1-11H,12-13H2 |
InChI-Schlüssel |
ILJAABCGIIKWLE-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC(=C1)COC(=O)C2=CN=CC=C2)COC(=O)C3=CN=CC=C3 |
Kanonische SMILES |
C1=CC(=NC(=C1)COC(=O)C2=CN=CC=C2)COC(=O)C3=CN=CC=C3 |
Andere CAS-Nummern |
14115-70-9 |
Synonyme |
2,6-pyridine dimethanol dinicotinoate IFT. 1004 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



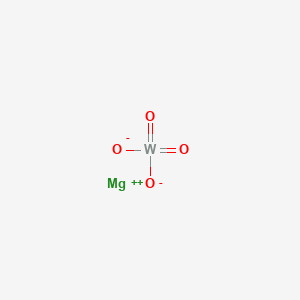
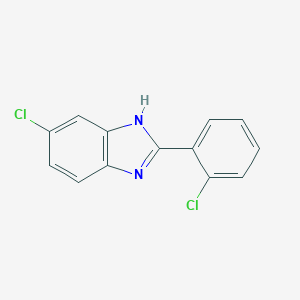
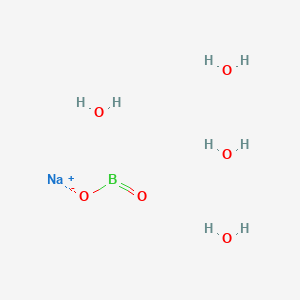
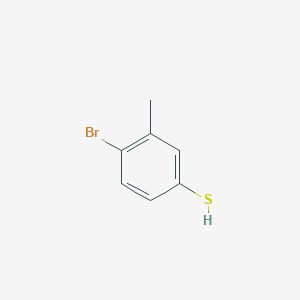
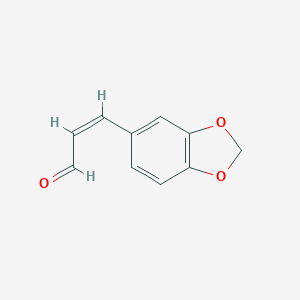
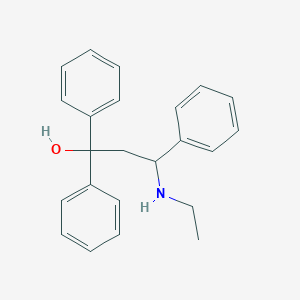
![1-[(4-Ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B76327.png)
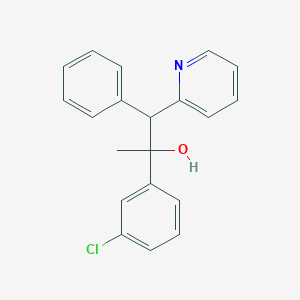

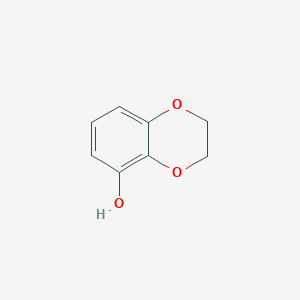

![Methyl-[(2E,4E)-5-(N-methylanilino)penta-2,4-dienylidene]-phenylazanium;hydrochloride](/img/structure/B76335.png)
